molecular formula C19H18N2O4S2 B2420938 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 955723-44-1

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2420938
CAS No.: 955723-44-1
M. Wt: 402.48
InChI Key: RKNADFKQSAXYQT-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-13-4-7-18(26-13)27(23,24)20-16-6-5-14-8-9-21(12-15(14)11-16)19(22)17-3-2-10-25-17/h2-7,10-11,20H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNADFKQSAXYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and consequently its activity. The presence of other molecules could lead to interactions that either enhance or inhibit the compound’s action.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound featuring a unique structural framework that has drawn attention for its potential biological activities. This compound is characterized by the presence of a furan ring, a tetrahydroisoquinoline moiety, and a sulfonamide group, which collectively contribute to its reactivity and interactions with biological targets.

Chemical Structure

The compound can be represented as follows:

C19H20N2O5S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This structure allows for various interactions with enzymes and receptors, making it a candidate for medicinal chemistry applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The furan and tetrahydroisoquinoline components facilitate π-π stacking interactions and hydrogen bonding with active sites on proteins. The sulfonamide group enhances solubility and binding affinity, which can lead to modulation of enzymatic activity or receptor signaling pathways.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structural features exhibit significant biological activities:

  • Enzyme Inhibition : A series of furan-2-sulfonamides have shown nanomolar-level potency for inhibiting human carbonic anhydrase II in vitro. This suggests potential applications in therapeutic areas requiring enzyme modulation .
  • Cytotoxicity : Related compounds have been tested against various cancer cell lines, demonstrating promising cytotoxic effects. For instance, certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells .

Comparative Biological Activity Table

Compound NameTarget Enzyme/ReceptorIC50 (µM)Reference
This compoundCarbonic Anhydrase II< 0.01
Imidazole DerivativeAromatase Enzyme6.58
Triazole DerivativeMCF-7 Cell Line1.573

Case Study 1: Carbonic Anhydrase Inhibition

A study focused on the synthesis and evaluation of thiophene and furan sulfonamides highlighted their potent inhibitory effects on carbonic anhydrase II. The findings indicated that modifications in the sulfonamide group could significantly enhance potency and selectivity towards this enzyme .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of structurally related compounds against the MCF-7 breast cancer cell line. Compounds were evaluated using the SRB assay, revealing dose-dependent cytotoxicity that correlated with structural variations among the tested derivatives .

Research Implications

The unique structural characteristics of this compound suggest its potential as a lead compound in drug development targeting various diseases. Its ability to inhibit specific enzymes indicates a promising avenue for further pharmacological exploration.

Q & A

Basic: How can the synthesis of this compound be optimized for high purity and yield?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions under controlled pH and temperature (e.g., 60–80°C in dichloromethane) .
  • Step 2: Functionalization with a furan-2-carbonyl group using coupling agents like EDCI/HOBt in anhydrous conditions .
  • Step 3: Sulfonamide introduction via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and catalysts like triethylamine .

Key Considerations:

  • Use HPLC to monitor intermediate purity and column chromatography (silica gel, ethyl acetate/hexane) for isolation .
  • Optimize reaction time (e.g., 12–24 hours for acylation) and solvent polarity to minimize side products .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituent positions (e.g., furan carbonyl at ~160 ppm, sulfonamide protons at ~7.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroisoquinoline ring .
  • Mass Spectrometry (HRMS): Validates molecular weight (402.48 g/mol) and isotopic patterns .
  • X-ray Crystallography: Confirms stereochemistry and π-π stacking between the furan and aromatic moieties .

Basic: How to design an initial biological activity screening protocol?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, acetylcholinesterase) .
  • Assay Design:
    • Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., Ellman’s reagent for cholinesterases) with IC₅₀ determination .
    • Cellular Uptake: Measure intracellular concentration via LC-MS in model cell lines (e.g., HEK-293) .
  • Controls: Include positive controls (e.g., acetazolamide for carbonic anhydrase) and DMSO vehicle controls .

Advanced: How to resolve contradictions in reported biological activities?

Context: cites IC₅₀ < 0.01 µM for carbonic anhydrase II, while suggests acetylcholinesterase inhibition.
Methodological Answer:

  • Comparative Assays: Test the compound against both targets under identical conditions (pH 7.4, 37°C) to rule out assay-specific artifacts .
  • Molecular Docking: Use software like AutoDock Vina to simulate binding affinities. The sulfonamide group may favor carbonic anhydrase’s zinc-binding site, while the furan interacts with cholinesterase’s peripheral site .
  • Mutagenesis Studies: Modify key residues (e.g., His64 in carbonic anhydrase) to validate target engagement .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis:
    • Replace the 5-methylthiophene with halogenated thiophenes to enhance lipophilicity .
    • Modify the furan-2-carbonyl group to a thiophene or pyridine moiety to alter π-stacking .
  • Activity Testing:
    • Enzyme Kinetics: Measure changes in Km and Vmax to identify competitive/non-competitive inhibition .
    • Thermodynamic Solubility: Use shake-flask methods to correlate substituents with bioavailability .

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